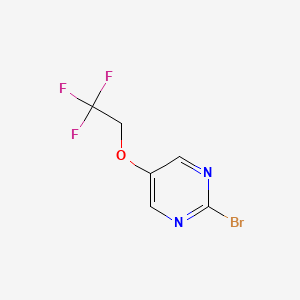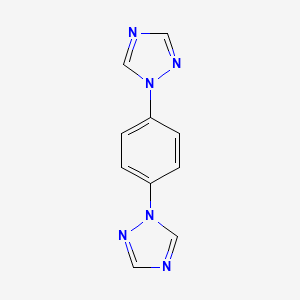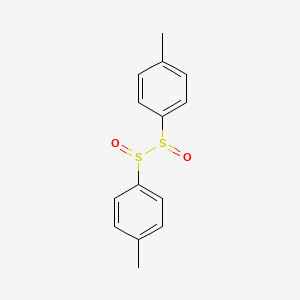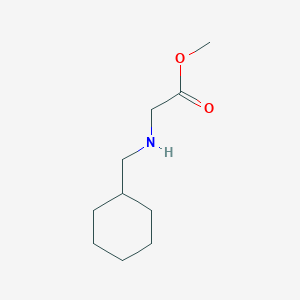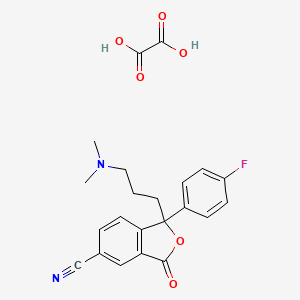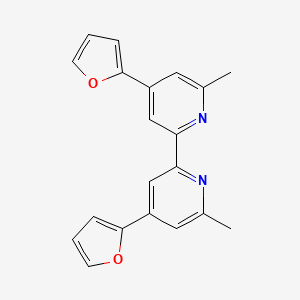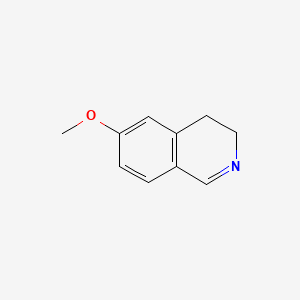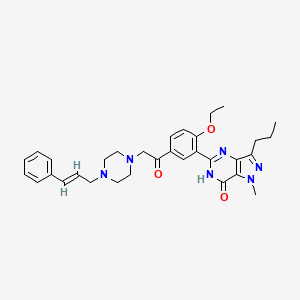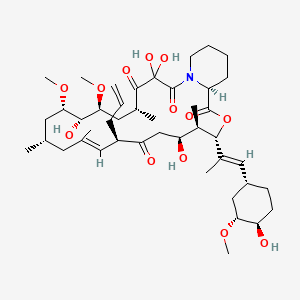
Oxacyclohexane open ring tacrolimus
Overview
Description
Oxacyclohexane open ring tacrolimus is a derivative of tacrolimus, an immunosuppressant macrolide used primarily to prevent organ transplant rejection. This compound is identified by the CAS number 144432-23-5 and has a molecular formula of C₄₄H₇₁NO₁₃ . It is chemically characterized as a tacrolimus impurity and is used in various analytical and quality control applications .
Mechanism of Action
Target of Action
Oxacyclohexane open ring tacrolimus, also known as Tacrolimus Open Ring Impurity , is an impurity of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant . The primary target of Tacrolimus is the immunophilin FKBP-12 (FK506 binding protein) . This protein plays a crucial role in the immune response, particularly in T-lymphocytes .
Mode of Action
Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12, creating a new complex . This inhibits both T-lymphocyte signal transduction and IL-2 transcription . Tacrolimus has similar activity to cyclosporine but rates of rejection are lower with tacrolimus .
Biochemical Pathways
The binding of Tacrolimus to FKBP-12 inhibits the activity of calcineurin, a protein phosphatase involved in T-cell activation . By inhibiting calcineurin, Tacrolimus prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor that controls the expression of IL-2 . This inhibition suppresses the immune response, preventing organ transplant rejection .
Pharmacokinetics
Tacrolimus is rapidly absorbed, with peak blood concentration occurring 0.5–1 h post-administration . Its bioavailability in patients in a steady state is approximately 25% . Absorbed Tacrolimus undergoes extensive metabolism by CYP3A4 and CYP3A5 in the gut mucosa and liver, resulting in over ten different metabolites .
Result of Action
The result of Tacrolimus action is the suppression of the immune system, which is beneficial in preventing organ transplant rejection . By inhibiting T-cell activation, Tacrolimus reduces the risk of the body’s immune system attacking the transplanted organ .
Action Environment
The action of Tacrolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) can affect the metabolism and hence the efficacy of Tacrolimus . Additionally, genetic polymorphisms in the genes encoding these enzymes can also influence the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that Tacrolimus, the parent compound, binds to an immunophilin, FK506 binding protein, which is an immunosuppressant macrolactam. It is plausible that Oxacyclohexane open ring tacrolimus may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Tacrolimus has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tacrolimus exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Tacrolimus has been shown to have dose-dependent effects in animal models .
Metabolic Pathways
Tacrolimus is known to be involved in several metabolic pathways .
Transport and Distribution
Tacrolimus is known to be transported and distributed within cells and tissues .
Subcellular Localization
Tacrolimus is known to have specific subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclohexane open ring tacrolimus involves the modification of the tacrolimus structure. The primary synthetic route includes the hydrolysis of tacrolimus to open the oxacyclohexane ring . This process typically requires specific reaction conditions, including controlled pH and temperature, to ensure the selective opening of the ring without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles to those used in the synthesis of tacrolimus. The process involves fermentation using Streptomyces species, followed by chemical modification to achieve the desired open ring structure . The production process is optimized to maximize yield and purity, often involving multiple purification steps to isolate the compound from other impurities .
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexane open ring tacrolimus undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target specific double bonds within the structure.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly where hydroxyl groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Oxacyclohexane open ring tacrolimus has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxacyclohexane open ring tacrolimus include:
Tacrolimus: The parent compound, used as an immunosuppressant.
Ascomycin: Another macrolide with immunosuppressive properties.
Cyclosporine: A cyclic peptide with a similar mechanism of action.
Uniqueness
This compound is unique due to its open ring structure, which differentiates it from other tacrolimus derivatives. This structural modification can influence its chemical reactivity and interactions with biological molecules, making it a valuable compound for research and quality control applications .
Properties
IUPAC Name |
(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-3,3,8,18-tetrahydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,4,16,22-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71NO13/c1-10-13-31-19-25(2)18-26(3)20-37(56-8)39(49)38(57-9)22-28(5)41(50)44(53,54)43(52)45-17-12-11-14-32(45)42(51)58-40(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)55-7/h10,19,21,26,28-34,36-40,46-47,49,53-54H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOLMJWSFDJWBE-SICKWUOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(CC(C(=O)C(C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)(O)O)C)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)(O)O)C)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144432-23-5 | |
| Record name | Oxacyclohexane open ring tacrolimus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144432235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXACYCLOHEXANE OPEN RING TACROLIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QVK492XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)
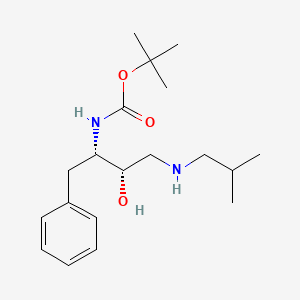
![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)
![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)
